DGY-06-116

Src Kinase Inhibition Biochemical Potency Covalent Inhibitor

Researchers studying Src-driven signaling face confounding off-target effects from multi-targeted inhibitors like dasatinib. DGY-06-116 is an irreversible covalent Src inhibitor engineered for selectivity, with an IC50 of 2.6 nM and minimal activity against c-KIT, EphA2, or PDGFR. • Dissect Src-specific pathways without polypharmacology noise • Validate synergy with KRAS G12C inhibitors in NSCLC models • Achieve prolonged target engagement in mice despite short plasma half-life (T1/2=1.29 h) via covalent binding • Supplied as ≥98% pure solid for reliable in vitro and in vivo research

Molecular Formula C32H33ClN8O2
Molecular Weight 597.1 g/mol
Cat. No. B8146624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDGY-06-116
Molecular FormulaC32H33ClN8O2
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39)
InChIKeyHLRQYOGLZWIOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGY-06-116: A Selective, Covalent Src Kinase Inhibitor for Oncology and Resistance Research


DGY-06-116 (CAS 2556836-50-9) is a small-molecule, irreversible covalent inhibitor of the Src family kinase, designed through the hybridization of dasatinib and the promiscuous covalent kinase probe SM1-71 [1]. The compound forms a covalent bond with Cys277 (Cys280 in some numbering) in the kinase P-loop, occupying the hydrophobic back pocket of Src to achieve high potency (IC50 = 2.6–3 nM) and improved selectivity over multi-targeted Src inhibitors [2]. DGY-06-116 is supplied as a solid with ≥98% purity for research applications in oncology, particularly in studying Src-driven signaling, drug resistance, and combination therapy in KRAS-mutant and NSCLC models .

Why Pan-Src Inhibitors Like Dasatinib and Bosutinib Cannot Substitute for DGY-06-116 in Mechanistic Studies


While FDA-approved Src inhibitors such as dasatinib and bosutinib are widely available, they are multi-targeted kinase inhibitors with significant off-target activity (e.g., dasatinib potently inhibits Abl, c-KIT, PDGFR, and EphA2) [1]. This polypharmacology complicates interpretation of Src-specific biology in laboratory studies and contributes to clinical toxicity [2]. DGY-06-116 was specifically engineered to discriminate Src from other covalent targets of its parent scaffold (including TAK1 and FGFR1) and exhibits minimal activity against kinases strongly inhibited by dasatinib (c-KIT, EphA2, PDGFR) [3]. This selectivity profile makes DGY-06-116 a superior tool compound for probing Src-driven pathways without confounding off-target effects. The quantitative evidence below demonstrates where DGY-06-116 provides verifiable differentiation from these generic alternatives.

Quantitative Differentiation of DGY-06-116 vs. Clinical and Preclinical Src Inhibitors


DGY-06-116 Demonstrates 3.7-Fold Greater Potency for Src Than Bosutinib in Biochemical Assays

In a mobility shift assay measuring Src enzymatic activity after 1-hour incubation, DGY-06-116 exhibited an IC50 of 2.6 nM, which is 3.7-fold more potent than the clinical Src inhibitor bosutinib (IC50 = 9.5 nM) and 10.2-fold more potent than its parent covalent probe SM1-71 (IC50 = 26.6 nM) under identical conditions [1]. DGY-06-116 also showed comparable potency to its non-covalent analog NJH-01-111 (IC50 = 5.3 nM), confirming that the core scaffold drives high-affinity reversible binding [2].

Src Kinase Inhibition Biochemical Potency Covalent Inhibitor

DGY-06-116 Exhibits a Narrower Kinase Selectivity Profile Than Dasatinib, Sparing c-KIT, EphA2, and PDGFR

Unlike dasatinib, a multi-targeted Src inhibitor with potent activity against c-KIT, EphA2, and PDGFR, DGY-06-116 shows minimal activity against these kinases [1]. DGY-06-116 targets SRC, YES1, and ABL1, with less pronounced effects on HCK, LCK, LYN, and BTK [2]. This selectivity stems from its covalent targeting of the non-conserved Cys277 in the Src P-loop, a residue not present in the off-target kinases inhibited by dasatinib [3].

Kinase Selectivity Off-Target Profiling Tool Compound

DGY-06-116 Covalent Binding Confers Sustained In Vivo Target Engagement Not Achievable with Reversible Inhibitors

As an irreversible covalent inhibitor, DGY-06-116 (compound 15a) exhibits sustained inhibition of SRC signaling in vivo. In adult C57B6 mice, a single intraperitoneal dose of 5 mg/kg inhibited SRC for an extended duration, likely due to covalent target binding [1]. Pharmacokinetic analysis revealed a short plasma half-life (T1/2 = 1.29 h) but high exposure (AUC = 12,746.25 min·ng/mL) following i.p. administration [2]. This 'hit-and-run' pharmacodynamic profile is characteristic of covalent inhibitors and provides prolonged pharmacologic effect beyond plasma clearance.

In Vivo Pharmacodynamics Covalent Inhibitor Target Engagement

DGY-06-116 Synergizes with KRAS-G12C Inhibitors to Overcome Acquired Multidrug Resistance

In a 2024 study, DGY-06-116 demonstrated synergistic efficacy with the KRAS-G12C inhibitor MRTX849 (adagrasib) across a panel of KRAS-G12C mutant cell lines (DFCI024, HCC44, HCC4017, H1373, H358, Calu1, SW873), while no synergy was observed in KRAS wild-type cells [1]. Mechanistically, DGY-06-116 suppressed SRC activation, downstream MAPK signaling (p-RAF1, p-MEK, p-ERK), and JUN/ABCC1-mediated drug efflux, thereby reversing MRTX849-induced resistance [2]. This combination effect was comparable to dasatinib but with the selectivity advantage described above.

Drug Synergy KRAS-G12C Resistance

DGY-06-116 Exhibits Potent Antiproliferative Activity in SRC-Activated NSCLC and TNBC Cell Lines

DGY-06-116 (tested as compound 15a) demonstrated potent antiproliferative effects in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines harboring SRC activation after 72-hour treatment at concentrations ranging from 0.01 to 10 μM [1]. This cellular activity is consistent with the compound's potent biochemical inhibition of Src (IC50 = 2.6–3 nM) and its ability to suppress downstream oncogenic signaling pathways involved in cell proliferation and survival .

Antiproliferative NSCLC Triple-Negative Breast Cancer

Crystal Structure of Src-DGY-06-116 Complex Reveals Unique P-Loop Conformation Not Seen with Reversible Inhibitors

The co-crystal structure of DGY-06-116 bound to Src (PDB: 6E6E, 2.15 Å resolution) reveals a covalent bond with Cys280 and a bent ('kinked') P-loop conformation that accommodates the warhead [1]. This structural feature is not observed with reversible Src inhibitors and explains the compound's selectivity. The chloro-methyl phenyl substituent occupies the hydrophobic back pocket, forming interactions with Ile297 and Leu396, while the carboxamide linker hydrogen bonds with gatekeeper Thr338 [2].

X-ray Crystallography Covalent Binding Structural Biology

Optimal Research and Industrial Applications for DGY-06-116 Based on Verified Evidence


Mechanistic Studies of Src-Specific Signaling in Cancer

Utilize DGY-06-116 as a selective chemical probe to dissect Src-dependent pathways without confounding off-target inhibition of c-KIT, EphA2, or PDGFR seen with dasatinib [1]. The compound's 2.6 nM potency enables efficient target engagement in biochemical and cellular assays [2].

Combination Therapy Research with KRAS-G12C Inhibitors

Employ DGY-06-116 in synergy studies with MRTX849 or other G12Ci to investigate SRC's role in acquired multidrug resistance and to validate therapeutic combinations for KRAS-mutant NSCLC and PDAC [1]. The compound's selectivity allows attribution of synergy specifically to Src inhibition [2].

In Vivo Target Engagement and Sustained Pharmacodynamics Studies

Leverage the covalent mechanism of DGY-06-116 to achieve prolonged Src inhibition in mouse models, even with a short plasma half-life (T1/2 = 1.29 h) [1]. This 'hit-and-run' profile simplifies dosing regimens and reduces animal handling in chronic studies of Src-driven biology [2].

Structural Biology and SAR-Guided Inhibitor Design

Use the publicly available co-crystal structure (PDB: 6E6E) of Src bound to DGY-06-116 as a template for structure-based design of next-generation covalent Src inhibitors or for understanding P-loop conformational dynamics in kinase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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